Aluminium acetotartrate

Vue d'ensemble

Description

L'acétotartrate d'aluminium est un composé organique qui sert d'astringent et de désinfectant. Il s'agit du sel d'aluminium de l'acide acétique et de l'acide tartrique. Ce composé est connu pour son utilisation dans diverses applications médicales et industrielles en raison de ses propriétés chimiques uniques .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acétotartrate d'aluminium peut être synthétisé en faisant réagir l'hydroxyde d'aluminium avec un mélange d'acide acétique et d'acide tartrique. La réaction implique généralement la dissolution de l'hydroxyde d'aluminium dans une solution d'acide acétique et d'acide tartrique sous des conditions contrôlées de température et de pH. La solution résultante est ensuite évaporée pour obtenir des cristaux d'acétotartrate d'aluminium .

Méthodes de production industrielle : Dans les milieux industriels, la production d'acétotartrate d'aluminium implique de grands réacteurs où l'hydroxyde d'aluminium est continuellement introduit dans un mélange d'acide acétique et d'acide tartrique. La réaction est soigneusement surveillée afin de maintenir des conditions optimales pour la formation du produit souhaité. Le produit final est ensuite purifié et cristallisé pour être utilisé dans diverses applications .

Analyse Des Réactions Chimiques

Types de réactions : L'acétotartrate d'aluminium subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents composés de l'aluminium.

Réduction : Il peut être réduit pour former de l'aluminium métallique ou d'autres espèces d'aluminium réduites.

Substitution : Il peut participer à des réactions de substitution où les groupes acétate ou tartrate sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Différents acides et bases peuvent faciliter les réactions de substitution.

Principaux produits formés :

Oxydation : Oxyde d'aluminium et autres espèces d'aluminium oxydées.

Réduction : Aluminium métallique et composés d'aluminium réduits.

Substitution : Nouveaux sels d'aluminium avec différents groupes fonctionnels.

4. Applications de la recherche scientifique

L'acétotartrate d'aluminium a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : Employé dans des études biologiques pour ses propriétés astringentes et désinfectantes.

Médecine : Utilisé dans des formulations topiques pour traiter les affections cutanées et comme antiseptique.

Industrie : Appliqué dans la production de certains produits industriels et comme composant dans diverses formulations

5. Mécanisme d'action

Le mécanisme d'action de l'acétotartrate d'aluminium implique sa capacité à agir comme astringent et désinfectant. Il agit en provoquant la contraction des tissus corporels, ce qui contribue à réduire l'inflammation et à prévenir les infections. Le composé interagit avec les protéines de la peau et des muqueuses, conduisant à la formation d'une barrière protectrice qui inhibe la croissance des micro-organismes .

Composés similaires :

Acétate d'aluminium : Similaire dans ses propriétés astringentes mais diffère dans sa composition chimique.

Tartrate d'aluminium : Partage le composant acide tartrique mais n'a pas le groupe acétate.

Hydroxyde d'aluminium : Utilisé dans des applications similaires mais a des propriétés chimiques différentes

Unicité : L'acétotartrate d'aluminium est unique en raison de sa combinaison d'acide acétique et d'acide tartrique, qui lui confère des propriétés chimiques et physiques distinctes. Cette combinaison lui permet d'être utilisé dans une variété d'applications où d'autres composés de l'aluminium pourraient ne pas être aussi efficaces .

Applications De Recherche Scientifique

Chemistry

Aluminium acetotartrate serves as a reagent in various chemical reactions and synthesis processes. It can undergo oxidation, reduction, and substitution reactions, leading to the formation of different aluminium compounds:

- Oxidation : Can be oxidized to form aluminium oxide.

- Reduction : Can be reduced to yield aluminium metal.

- Substitution : Participates in substitution reactions with acids and bases.

Biology

In biological studies, this compound is valued for its astringent properties. It interacts with proteins in skin and mucous membranes, forming a protective barrier that inhibits microbial growth. This mechanism makes it effective in:

- Topical Treatments : Used in concentrations ranging from 0.5% to 3% for treating skin conditions such as frostbite and balanitis.

- Nasal Douches : Employed in solutions of 0.5% to 2% for respiratory tract affections .

Medicine

This compound is utilized in various medical applications:

- Antiseptic Properties : Effective in treating discharging skin diseases due to its disinfectant qualities.

- Ear Drops : Recommended as a first-choice antiseptic for open eardrum cases at concentrations of 1.2% .

- Formulations : Incorporated into topical formulations for skin conditions, providing cooling and draining effects on inflamed tissues .

Industrial Applications

This compound finds utility in industrial processes as well:

- Production of Industrial Products : Used as a component in various formulations due to its chemical properties.

- Innovative Plaster Forms : Recent patents have explored its use in plasters containing antiedematous substances, enhancing therapeutic effects while minimizing adverse reactions .

Case Studies

-

Topical Application Study :

A study demonstrated the efficacy of this compound in treating chronic otorrhea, highlighting its role as an effective antiseptic when applied locally . -

Respiratory Affection Treatment :

Clinical observations noted significant improvements when using nasal douches containing this compound for respiratory tract infections . -

Plaster Development :

Research into innovative plaster formulations incorporating this compound showed enhanced delivery of therapeutic agents while reducing side effects associated with traditional methods .

Mécanisme D'action

The mechanism of action of aluminium acetotartrate involves its ability to act as an astringent and disinfectant. It works by causing the contraction of body tissues, which helps to reduce inflammation and prevent infection. The compound interacts with proteins in the skin and mucous membranes, leading to the formation of a protective barrier that inhibits the growth of microorganisms .

Comparaison Avec Des Composés Similaires

Aluminium Acetate: Similar in its astringent properties but differs in its chemical composition.

Aluminium Tartrate: Shares the tartaric acid component but lacks the acetate group.

Aluminium Hydroxide: Used in similar applications but has different chemical properties

Uniqueness: Aluminium acetotartrate is unique due to its combination of acetic acid and tartaric acid, which provides it with distinct chemical and physical properties. This combination allows it to be used in a variety of applications where other aluminium compounds may not be as effective .

Activité Biologique

Aluminium acetotartrate, an organic compound formed from the reaction of aluminium hydroxide with acetic and tartaric acids, exhibits significant biological activity primarily due to its astringent and disinfectant properties. This article explores its biological effects, mechanisms of action, applications in medicine, and relevant research findings.

Overview of this compound

- Chemical Formula : CHAlO

- Molar Mass : 234.096 g·mol

- CAS Number : 15930-12-8

- Appearance : Colorless to yellowish crystals, soluble in water but insoluble in alcohol and ether .

This compound functions as an astringent by causing tissue contraction, which reduces inflammation and helps prevent infection. It interacts with proteins in skin and mucous membranes, forming a protective barrier that inhibits microbial growth .

Biological Applications

This compound is utilized in various medical applications:

- Topical Treatments : Employed in concentrations ranging from 0.5% to 2% as a nasal douche for respiratory affections, and 1% to 3% for skin conditions like frostbite and balanitis .

- Antiseptic Properties : Its disinfectant qualities make it effective in treating discharging skin diseases, providing a cooling and draining effect on inflamed tissues .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of a mixture containing 1% this compound and 20% propylene glycol against various microorganisms. The results indicated significant inhibition of growth for pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans, demonstrating its potential as an effective antimicrobial agent .

Table 1: Antimicrobial Efficacy of this compound Mixtures

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| C. albicans | >40% |

| S. aureus | >40% |

| S. epidermidis | >40% |

| Streptococcus faecalis | >40% |

| E. coli | 40% |

Case Studies

- Skin Application Study : In a clinical trial involving two volunteers, the this compound-propylene glycol solution was applied to the skin. A tenfold reduction in Candida albicans was observed, indicating its fungistatic properties rather than fungicidal effects. The solution effectively prevented microbial growth when applied before exposure to urine-soaked materials .

- Analytical Methods for Aluminium Measurement : Research has established methods for determining aluminium concentrations in biological materials using techniques such as graphite furnace atomic-emission spectrometry. This allows for precise monitoring of aluminium levels in blood and tissues, which is critical for understanding its biological impact .

Comparative Analysis with Similar Compounds

This compound is often compared with other aluminium compounds due to its unique properties:

| Compound | Key Characteristics |

|---|---|

| Aluminium Acetate | Similar astringent properties but different composition |

| Aluminium Tartrate | Shares tartaric acid but lacks acetate group |

| Aluminium Hydroxide | Used in similar applications but with different chemical behavior |

Propriétés

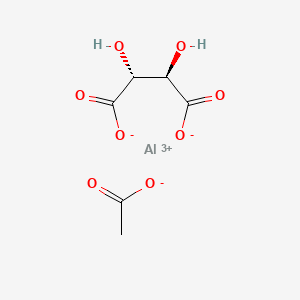

IUPAC Name |

aluminum;(2R,3R)-2,3-dihydroxybutanedioate;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.C2H4O2.Al/c5-1(3(7)8)2(6)4(9)10;1-2(3)4;/h1-2,5-6H,(H,7,8)(H,9,10);1H3,(H,3,4);/q;;+3/p-3/t1-,2-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVRYPWCDUCYPZ-OLXYHTOASA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C(C(C(=O)[O-])O)(C(=O)[O-])O.[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[O-].[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7AlO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15930-12-8 | |

| Record name | Aluminum acetotartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15930-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminium acetotartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015930128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium acetotartrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13789 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINIUM ACETOTARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19MLB4EQ88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.